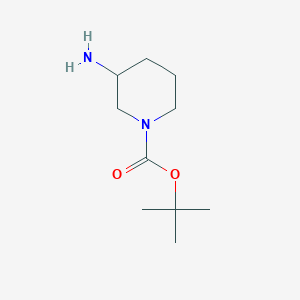

1-Boc-3-aminopiperidine

Übersicht

Beschreibung

1-Boc-3-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a valuable intermediate in organic synthesis. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is widely used in the pharmaceutical industry for the synthesis of various bioactive molecules, including dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes .

Vorbereitungsmethoden

The synthesis of 1-Boc-3-aminopiperidine can be achieved through several methods:

-

Amination of 1-Boc-3-piperidone: : This method involves the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor. This approach provides high yield and enantiomeric excess .

-

Chiral Resolution: : Starting from N-Cbz-3-piperidinecarboxylic acid, chiral resolution with R-phenylethylamine is performed to obtain a compound, which undergoes acid-amide condensation, Hofmann degradation, and protection with di-tert-butyl dicarbonate, followed by hydrogenation and Cbz-removal to yield ®-3-Boc-aminopiperidine .

Analyse Chemischer Reaktionen

1-Boc-3-aminopiperidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Protection and Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine, which can then be further functionalized.

Common reagents used in these reactions include sodium hypochlorite, formamide, and various acids and bases. Major products formed from these reactions include substituted piperidines and other nitrogen-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Boc-3-aminopiperidine plays a significant role in pharmaceutical synthesis, particularly for drugs targeting neurological disorders. Its derivatives are involved in the development of several important medications, including:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Compounds like alogliptin and linagliptin, which are used for treating type 2 diabetes, utilize this compound as a key building block .

- Neurological Agents : Research indicates its application in synthesizing drugs that modulate neurotransmitter systems, thereby providing therapeutic benefits for conditions such as Alzheimer’s disease and schizophrenia .

Peptide Synthesis

The compound is extensively used in peptide synthesis, enhancing the stability and efficacy of peptide-based therapeutics. Its role includes:

- Protecting Group : The Boc (tert-butyloxycarbonyl) group protects the amino group during peptide coupling reactions, allowing for selective modifications at other sites .

- Stability Enhancement : Peptides synthesized with this compound exhibit improved stability against enzymatic degradation, making them suitable for therapeutic applications .

Drug Design

In drug design, researchers leverage the structural properties of this compound to create novel compounds with enhanced pharmacological profiles:

- Bioavailability Improvement : The compound's modifications can lead to increased solubility and absorption of active pharmaceutical ingredients .

- Structure-Activity Relationship Studies : It serves as a critical component in studying the relationship between chemical structure and biological activity, aiding in the design of more effective drug candidates .

Biochemical Research

This compound is utilized in various biochemical studies, including:

- Receptor Binding Studies : It aids in understanding how drugs interact with biological targets, providing insights into receptor-ligand dynamics .

- Enzyme Inhibition Studies : The compound helps researchers investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .

Material Science

Beyond its pharmaceutical applications, derivatives of this compound are explored in material science:

- Advanced Materials Development : Its chemical properties are utilized to create polymers and coatings with specific functionalities, contributing to innovations in materials engineering .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Compounds/Examples |

|---|---|---|

| Pharmaceutical Development | DPP-IV inhibitors | Alogliptin, Linagliptin |

| Peptide Synthesis | Enhancing stability and efficacy | Various peptide therapeutics |

| Drug Design | Improving bioavailability | Novel drug candidates |

| Biochemical Research | Receptor binding and enzyme inhibition studies | Various biochemical assays |

| Material Science | Development of advanced materials | Specialty polymers and coatings |

Case Study 1: Dipeptidyl Peptidase IV Inhibitors

Research conducted on the synthesis of alogliptin demonstrates the effectiveness of this compound as an intermediate. The synthetic route involves multiple steps where the Boc group is utilized to protect the amine during key transformations, ultimately leading to a compound with high potency against DPP-IV.

Case Study 2: Neurological Drug Development

A study focusing on new treatments for Alzheimer's disease highlighted the use of this compound derivatives that exhibited significant receptor affinity and selectivity. This research underscores its potential in developing therapeutics aimed at cognitive enhancement.

Wirkmechanismus

The mechanism of action of 1-Boc-3-aminopiperidine primarily involves its role as an intermediate in organic synthesis. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various chemical reactions, forming new bonds and contributing to the synthesis of target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-aminopiperidine can be compared with other similar compounds, such as:

1-Boc-4-aminopiperidine: This compound is used in the synthesis of arylated piperidines and shares similar reactivity with this compound.

1-Boc-3-piperidone: A precursor in the synthesis of this compound, it undergoes amination to form the target compound.

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and synthetic utility compared to its analogs .

Biologische Aktivität

1-Boc-3-aminopiperidine is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a tert-butyloxycarbonyl (Boc) protective group on the nitrogen atom of the piperidine ring, which enhances its stability and reactivity in various chemical reactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.

Pharmacological Applications

This compound has been explored for various pharmacological applications, particularly in the development of inhibitors for key biological targets:

- GSK-3β Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases including cancer and diabetes. The structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance potency against GSK-3β .

- PI3Kδ Inhibition : The compound has also demonstrated potential as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target for treating B-cell malignancies. Initial studies showed weak inhibitory activity, but further optimization led to compounds with improved efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves the amination of prochiral precursors such as 1-Boc-3-piperidone using immobilized transaminases, resulting in high yields and enantiomeric excess . Derivatives of this compound have been synthesized to enhance biological activity:

Case Study 1: GSK-3β Inhibitors

A series of amide-based derivatives derived from this compound were evaluated for their inhibitory potency against GSK-3β. The most potent compounds exhibited IC50 values significantly lower than those of existing inhibitors, suggesting a promising avenue for drug development targeting metabolic disorders and cancer .

Case Study 2: PI3Kδ Selective Inhibitors

In another study, the introduction of specific substituents on the piperidine ring resulted in compounds with selective inhibition of PI3Kδ. These findings underscore the importance of structural modifications in enhancing biological activity while minimizing off-target effects .

Eigenschaften

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-Boc-3-aminopiperidine a valuable building block in organic synthesis?

A: this compound is a particularly useful synthetic intermediate because it can be synthesized from a biorenewable feedstock, L-arginine []. This chiral molecule features both a Boc-protected amine and a free amine, allowing for selective derivatization at either position. This versatility makes it highly attractive for constructing complex molecules, especially in medicinal chemistry where piperidine rings are prevalent.

Q2: How can the C5 position of this compound be selectively modified?

A: Researchers have developed a palladium-catalyzed C5(sp3)-H arylation method that leverages a bidentate directing group []. By reacting 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes in the presence of a palladium catalyst, selective arylation at the C5 position is achieved with cis-stereospecificity. This method offers a powerful tool for introducing diverse aryl substituents onto the piperidine scaffold.

Q3: Can this compound be used as a starting material for the synthesis of pharmaceuticals?

A: Yes, one notable application is the synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate in the production of various pharmaceutical compounds []. This enantiomer can be efficiently produced using an immobilized ω-transaminase in a continuous flow system, highlighting the potential for biocatalytic approaches in synthesizing this valuable chiral building block for drug development.

Q4: What novel ω-transaminase has shown promise in the production of (S)-1-Boc-3-aminopiperidine?

A: Researchers identified a novel ω-transaminase, ATA-W12, derived from Caulobacter sp., which exhibits excellent activity and stability in converting 1-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine []. This enzyme shows high conversion rates (85.84%) even at high substrate concentrations (20 mmol/L) and displays remarkable stability, retaining full activity for 168 hours at 40°C. These characteristics make ATA-W12 a promising candidate for the industrial-scale production of (S)-1-Boc-3-aminopiperidine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.